REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH:9]1[CH:14]([Cl:15])[CH2:13][CH2:12][CH2:11][O:10]1.Cl.O>CCOCC>[Cl:15][CH:14]1[CH2:13][CH2:12][CH2:11][O:10][CH:9]1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
330 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1OCCCC1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a dry flask fitted
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
drying tube and mechanical stirrer
|
Type
|
ADDITION
|
Details
|
followed by the addition of 200 ml of dry ether
|
Type
|
ADDITION
|
Details
|
A small portion of bromobenzene was added
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice-salt bath to which
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
TEMPERATURE
|
Details
|
the slurry was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-water bath
|
Type
|
DISSOLUTION
|
Details
|
dissolved the precipitated salts
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ether (2×200 ml)
|
Type
|
WASH
|
Details
|
the combined ethereal layers washed with brine (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
In vacuo removal of solvent
|
Type
|
WAIT
|
Details
|
left an amber liquid which
|
Type
|
DISTILLATION
|
Details
|
was distilled through a 20 cm Vigreux column, whereby 256 g
|
Type
|
CUSTOM
|
Details
|
was collected at 77°-90°/0.25 mm Hg
|
Type
|
DISTILLATION
|
Details
|
The product was redistilled at 153-154/16 mm Hg
|
Type
|
CUSTOM
|
Details
|
the distillate crystallizing
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1C(OCCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |